原花青素

描述

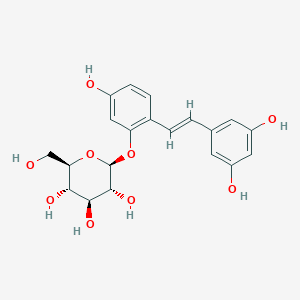

Proanthocyanidins are chemical compounds that give many plants their red, blue, or purple colors . They were first studied for their importance as plant pigments . These compounds have anti-inflammatory properties and may help prevent cancer . Proanthocyanidins are in a group of compounds called polyphenols, which belong to a subclass called flavonoids .

Synthesis Analysis

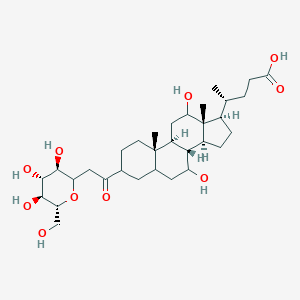

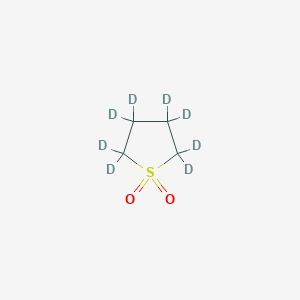

Proanthocyanidins are oligo- or polymers of monomeric flavan-3-ols produced as an end product of the flavonoid biosynthetic pathway . Agricultural wastes and food processing wastes contain a large amount of proanthocyanidins, which can be a sustainable source of dietary supplements and functional ingredients .Molecular Structure Analysis

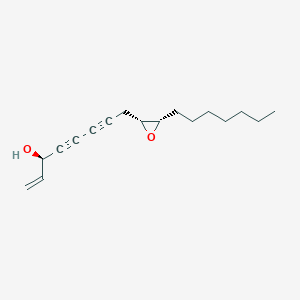

Proanthocyanidins are colorless flavonoid polymers condensed from flavan-3-ol units . They are essential secondary plant metabolites that contribute to the nutritional value and sensory quality of many fruits and the related processed products .Chemical Reactions Analysis

Proanthocyanidin-involved reactions in aging wines are also reviewed such as direct and indirect reactions among proanthocyanidins, flavanols, and anthocyanins .Physical And Chemical Properties Analysis

Proanthocyanidins are a group of polyphenols enriched in plant and human food . They have been extensively studied for beneficial health effects due to their anti-inflammatory properties .科学研究应用

Cardiovascular Health

Procyanidins are found in foods like cocoa, apples, grape seeds, and red wine. Research has shown that these compounds can reduce the risk of cardiovascular diseases and strokes by improving blood circulation and reducing inflammation .

Oral Health

With their antibacterial and anti-inflammatory properties, Procyanidins have therapeutic potential against various oral diseases. They can help in treating conditions like periodontitis and may prevent oral cancers .

Antioxidant Activity

These compounds exhibit strong antioxidant activities, which can protect cells from oxidative stress and damage. This property is beneficial in preventing chronic diseases and aging-related health issues .

Anti-Cancer Properties

Procyanidins have shown promise in anticancer research, particularly in preventing urinary tract infections due to their ability to inhibit the growth of cancer cells .

Anti-Inflammatory Effects

The anti-inflammatory effects of Procyanidins can be utilized in the treatment of diseases like Alzheimer’s disease, diabetes, rheumatoid arthritis, and obesity. This is due to their ability to modulate inflammatory pathways in the body .

Structure Elucidation Research

Recent studies have focused on the structure elucidation of Procyanidins using advanced techniques like liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS. Understanding their structure is crucial for developing targeted therapies .

作用机制

Target of Action

Procyanidin, also known as Proanthocyanidins, primarily targets the intestinal environment , including the intestinal microflora . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) and Nrf2/p62 signaling axis . These targets play a crucial role in energy metabolism and health status of the host .

Mode of Action

Procyanidin interacts with its targets to bring about significant changes. For instance, it enhances the antioxidant system via the AMPK/Nrf2/p62 signaling axis . Specifically, procyanidin treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Biochemical Pathways

Procyanidin affects several biochemical pathways. It regulates ferroptosis via the Nrf2/HO-1/Keap-1 pathway . Ferroptosis is an iron-dependent form of cell death related to lipid peroxide build-up, which has been found to be involved in inflammation .

Pharmacokinetics

The pharmacokinetics of procyanidin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of procyanidin B2, about 63% was excreted via urine within 4 days . The bioavailability of procyanidin is relatively low, with only about 8-11% calculated from blood area under the curve (AUC) values .

Result of Action

Procyanidin has numerous molecular and cellular effects. It possesses antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of procyanidin. For instance, oxidative stress in the environment can be mitigated by procyanidin’s potent antioxidant activity . Furthermore, the intestinal environment, including the gut microbiota, plays a crucial role in the action of procyanidin .

安全和危害

未来方向

属性

IUPAC Name |

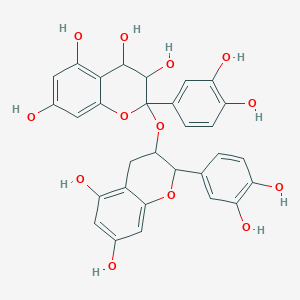

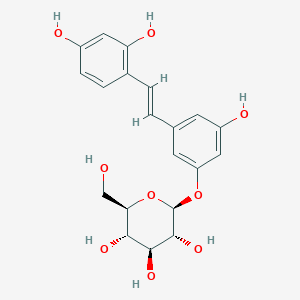

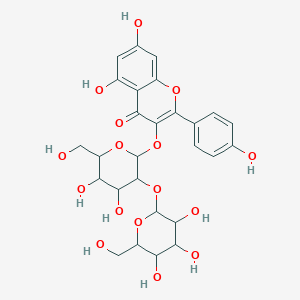

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procyanidin | |

CAS RN |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)